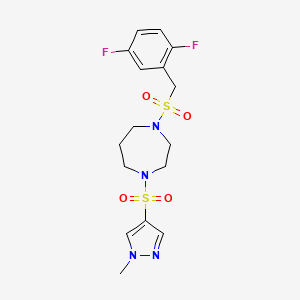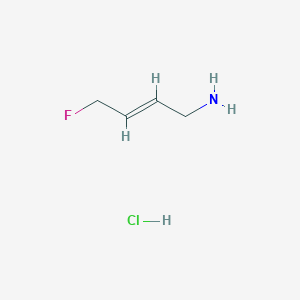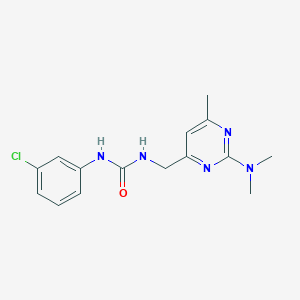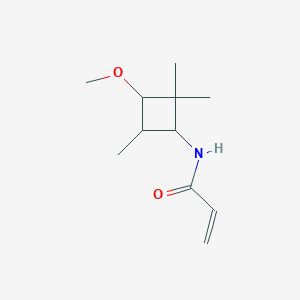![molecular formula C15H14N2O4S B2669714 Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate CAS No. 684232-12-0](/img/structure/B2669714.png)
Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and methyl groups. The final step involves the esterification of the benzoic acid derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action for Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme involved in a metabolic pathway, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-8-12(9(2)18)22-15(16-8)17-13(19)10-4-6-11(7-5-10)14(20)21-3/h4-7H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAXNUUGOMHYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide](/img/structure/B2669631.png)
![5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2669632.png)
![4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2669634.png)

![1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2669636.png)
![4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2669637.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B2669640.png)
![Tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B2669642.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2669645.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2669646.png)


![2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2669654.png)
